molecular formula C17H21N3OS B276834 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B276834
M. Wt: 315.4 g/mol
InChI Key: QSPFPWBSVQBMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CTAP, is a small molecule inhibitor that has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions.

Mechanism of Action

2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of mu opioid receptor agonists such as morphine and fentanyl. This results in the inhibition of downstream signaling pathways, which are responsible for the analgesic and addictive effects of mu opioid receptor agonists.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl, suggesting that mu opioid receptors play a key role in pain modulation. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the rewarding effects of mu opioid receptor agonists, suggesting that mu opioid receptors play a key role in addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its selectivity and potency as a mu opioid receptor antagonist. This allows researchers to selectively block the effects of mu opioid receptor agonists without affecting other opioid receptors. However, one of the main limitations of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the role of mu opioid receptors in pain and addiction. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used to study the effects of mu opioid receptor antagonism on these conditions. Another area of interest is the development of new mu opioid receptor antagonists with improved pharmacokinetic properties. Finally, 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as a tool to study the structure and function of mu opioid receptors, which can help to inform the development of new therapeutics for pain and addiction.

Synthesis Methods

2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with chloroacetyl chloride to form 4-phenyl-1,3-thiazol-2-amine. The final step involves the reaction of 4-phenyl-1,3-thiazol-2-amine with cyclohexyl isocyanate to form 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions. It has been shown to be a selective and potent mu opioid receptor antagonist, which can be used to block the effects of mu opioid receptor agonists such as morphine and fentanyl. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used to study the role of mu opioid receptors in pain, addiction, and other conditions.

properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H21N3OS/c21-16(11-18-14-9-5-2-6-10-14)20-17-19-15(12-22-17)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,18H,2,5-6,9-11H2,(H,19,20,21)

InChI Key

QSPFPWBSVQBMJF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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